1194961-19-7 (Free base)
CAS No.:
Cat. No.: VC14509626
Molecular Formula: C18H26Cl2N6O
Molecular Weight: 413.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H26Cl2N6O |
---|---|
Molecular Weight | 413.3 g/mol |
IUPAC Name | 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide;dihydrochloride |
Standard InChI | InChI=1S/C18H24N6O.2ClH/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19;;/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24);2*1H/t14-,15+;;/m0../s1 |
Standard InChI Key | AXHMCRALBQMFHA-FZMMWMHASA-N |
Isomeric SMILES | CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N.Cl.Cl |
Canonical SMILES | CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
1194961-19-7 (free base) belongs to the class of 4-anilino-2-(2-aminoethylamino)pyrimidine-5-carboxamides. Its molecular formula is , with a molecular weight of 340.42 g/mol . The compound’s SMILES notation is , reflecting its stereospecific configuration .
Key Physicochemical Characteristics
Table 1: Molecular and Computational Chemistry Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 340.42 g/mol | |
LogP (Partition Coefficient) | 2.31 | |
Topological Polar Surface Area | 118.95 Ų | |
Rotatable Bonds | 5 |
Pharmacological Activity
Mechanism of Action
1194961-19-7 (free base) inhibits Syk, a non-receptor tyrosine kinase critical in immunoreceptor signaling pathways, including those mediated by Fcγ receptors (FcγR) . Syk activation triggers downstream events such as platelet aggregation, inflammatory cytokine release, and angiogenesis . By binding to Syk’s catalytic domain with an IC of 4 nM, the compound blocks phosphorylation of downstream substrates like PLCγ2 and Vav1, thereby attenuating immune cell activation .
In Vitro Efficacy
-
Platelet Aggregation Assays: The compound completely inhibited HIT immune complex-induced aggregation of human and transgenic mouse platelets at nanomolar concentrations .
-
Kinase Selectivity: Profiling against 290 kinases revealed >70% residual activity for non-Syk kinases at 1 μM, confirming high specificity .
Table 2: Pharmacokinetic Parameters (Preclinical Data)
Parameter | Value | Model | Source |
---|---|---|---|
IC (Syk Inhibition) | 4 nM | In vitro | |
Oral Bioavailability | >80% | Mouse | |
Plasma Half-Life | 3.2 hours | Mouse |
Preclinical Applications
Heparin-Induced Thrombocytopenia (HIT)
In a transgenic mouse model of HIT, oral administration of 1194961-19-7 (free base) (30 mg/kg twice daily) prevented thrombocytopenia and thrombosis induced by anti-platelet factor 4 (PF4) antibodies . Treated mice exhibited:
-
Platelet Counts: Nadir platelet levels 2.5-fold higher than controls () .
-
Thrombosis Incidence: Reduced by 70% compared to vehicle-treated mice () .
Anti-Inflammatory Effects
The compound suppressed FcγR-mediated release of TNF-α and IL-6 in macrophage cultures, suggesting utility in autoimmune and inflammatory conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume